molecular formula C41H45NO11 B586374 3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt CAS No. 1294517-15-9

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt

Cat. No.: B586374
CAS No.: 1294517-15-9
M. Wt: 727.807
InChI Key: GTYHCVNJYDVBJD-XUJFBUFBSA-N
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Mechanism of Action

Target of Action

We do know that it is afungistatic compound widely used as a food preservative . Its primary mode of action involves interactions with cellular components, but specific targets remain elusive.

Mode of Action

Here’s where things get interesting! When ingested, the compound is absorbed into cells. If the intracellular pH drops to 5 or lower, it significantly inhibits the anaerobic fermentation of glucose through phosphofructokinase (PFK). In simpler terms, it messes with the cell’s energy production machinery. The efficacy of this compound depends on the pH of the food it’s in – a pH-dependent superhero, if you will .

Pharmacokinetics

Let’s break down the ADME (absorption, distribution, metabolism, and excretion) properties:

Result of Action

At the molecular and cellular levels, this compound disrupts energy production, affecting cell viability.

Keep in mind that further studies are essential to unravel the full story behind this intriguing compound. 🧪🔍🌟

Safety and Hazards

This compound is intended for research use only and not for diagnostic or therapeutic use . Therefore, it should be handled with appropriate safety measures. Always refer to the Safety Data Sheet (SDS) and Certificate of Analysis for safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt involves multiple steps. The key steps include the formation of the benzoic acid methyl ester derivative and the subsequent reaction with dibenzoyl-D-tartaric acid . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoate
  • Dibenzoyl-D-tartaric Acid

Uniqueness

3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its ability to interact with proteins and enzymes makes it a valuable tool in proteomics research.

Properties

IUPAC Name

(2S,3S)-2,3-dibenzoyloxybutanedioic acid;methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3.C18H14O8/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h6-12,15-17,20,25H,13-14H2,1-5H3;1-10,13-14H,(H,19,20)(H,21,22)/t20-;13-,14-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYHCVNJYDVBJD-XUJFBUFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H45NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747176
Record name (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294517-15-9
Record name (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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